2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core structure This compound is characterized by the presence of an ethoxy group, a thiolan ring, and a piperidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the thiolan ring.
Benzamide Formation: The intermediate is then reacted with 2-ethoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.
Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and substituents. The ethoxy group and thiolan ring may contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide:
N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide: Similar in having a piperidinylmethyl group but differs in other substituents and applications.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Shares some structural features but has different biological activities.
Uniqueness
This compound stands out due to its combination of an ethoxy group, thiolan ring, and piperidinylmethyl substituent, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-2-23-18-6-4-3-5-17(18)19(22)20-13-15-7-10-21(11-8-15)16-9-12-24-14-16/h3-6,15-16H,2,7-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEHNDPDZGQRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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